molecular formula C17H18BrN3O B12476614 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile

1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile

Cat. No.: B12476614
M. Wt: 360.2 g/mol
InChI Key: CGZAJOYLBMDQGV-UHFFFAOYSA-N
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Description

1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indoles are prominent in natural and synthetic products of biological and pharmaceutical importance. This compound is characterized by the presence of an azepane ring, a bromo substituent, and a carbonitrile group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile typically involves a multi-step process. One common method includes the Fischer indolisation followed by N-alkylation. The process begins with the preparation of the indole core, which is then functionalized with the azepane ring and other substituents. The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides under microwave irradiation to achieve high yields and minimal by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonitrile group to amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and bromo substituent play crucial roles in binding to these targets, influencing biological pathways and cellular processes. The compound may act as an inhibitor or activator, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide
  • (2-Oxo-1-azepanyl)acetic acid
  • (2-Azepan-1-yl-2-phenylethyl)amine

Uniqueness

1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo substituent and carbonitrile group allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C17H18BrN3O

Molecular Weight

360.2 g/mol

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]-5-bromoindole-3-carbonitrile

InChI

InChI=1S/C17H18BrN3O/c18-14-5-6-16-15(9-14)13(10-19)11-21(16)12-17(22)20-7-3-1-2-4-8-20/h5-6,9,11H,1-4,7-8,12H2

InChI Key

CGZAJOYLBMDQGV-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C#N

Origin of Product

United States

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